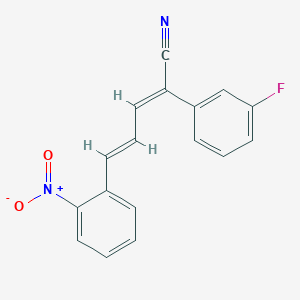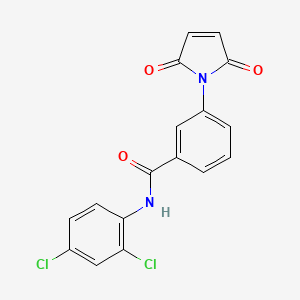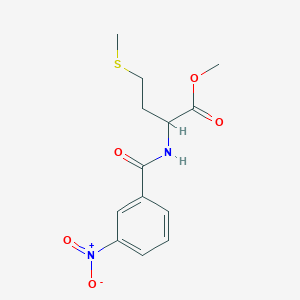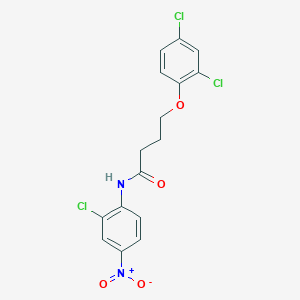![molecular formula C16H17ClO3 B4890588 6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of 6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various cellular signaling pathways. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and reactive oxygen species. It also induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation, oxidative stress, and cancer cell proliferation. The compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one in lab experiments include its high purity, stability, and ease of synthesis. The compound is also relatively non-toxic and has a low risk of adverse effects. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Orientations Futures
There are several potential future directions for the research and development of 6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one. These include the optimization of the synthesis method for large-scale production, the development of novel formulations for improved solubility and bioavailability, and the identification of specific cellular targets and signaling pathways for the compound's therapeutic effects. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one involves the reaction of 6-chloro-3,4-dimethylcoumarin with isopentenyl pyrophosphate in the presence of a prenyltransferase enzyme. The reaction takes place at room temperature and yields the desired product with high purity and yield. This method has been optimized for large-scale production and is suitable for further modification of the compound for specific applications.
Applications De Recherche Scientifique
6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. The results of these studies suggest that this compound has great potential as a therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
6-chloro-3,4-dimethyl-7-(3-methylbut-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-9(2)5-6-19-15-8-14-12(7-13(15)17)10(3)11(4)16(18)20-14/h5,7-8H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYFSXKREBAWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC=C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890517.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide](/img/structure/B4890521.png)
![[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide](/img/structure/B4890533.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890540.png)

![4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)

![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)

![4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)

![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4890596.png)